

# Viridicatol: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Viridicatol

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This document provides a comprehensive technical overview of **Viridicatol**, a quinoline alkaloid fungal metabolite. It details the compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanisms of action in key signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product research, pharmacology, and drug development.

## Chemical Identity and Physicochemical Properties

**Viridicatol** is a natural product isolated from various fungal species, including those from the *Penicillium* and *Phoma* genera, often found in marine environments.<sup>[1][2][3]</sup> Its structure has been unambiguously confirmed through spectroscopic methods, including 1D/2D NMR and mass spectrometry, as well as single-crystal X-ray diffraction analysis.<sup>[3][4]</sup>

Table 1: Chemical Identifiers for **Viridicatol**

Identifier	Value	Source
IUPAC Name	<b>3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one</b>	<a href="#">[5]</a>
CAS Number	14484-44-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	253.25 g/mol	<a href="#">[5]</a>
Canonical SMILES	<chem>O=C1C(O)=C(C2=CC(O)=CC=C2)C3=CC=CC=C3N1</chem>	<a href="#">[2]</a> <a href="#">[7]</a>

| InChI Key | QIJTIOTTYIGBOQA-UHFFFAOYSA-N | [\[2\]](#)[\[5\]](#) |

Table 2: Physicochemical Properties of **Viridicatol**

Property	Value	Source
Physical Form	<b>Solid</b>	<a href="#">[2]</a>
Purity	≥95% - >98% (Commercially available)	<a href="#">[2]</a> <a href="#">[6]</a>
Solubility	Soluble in DMSO, DMF, Ethanol, Methanol	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Storage (Powder)	2 years at -20°C	<a href="#">[1]</a> <a href="#">[9]</a>

| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C | [\[1\]](#)[\[9\]](#) |

Table 3: Spectroscopic Data Summary for **Viridicatol**

Spectroscopic Method	Key Findings	Source
$^1\text{H}$ and $^{13}\text{C}$ NMR	Data confirms the presence of ortho- and meta-disubstituted benzene systems and is consistent with the proposed structure.	[3][10]
Mass Spectrometry	GC-MS and LC-MS data confirm the molecular weight with a top peak at m/z 253.	[5]

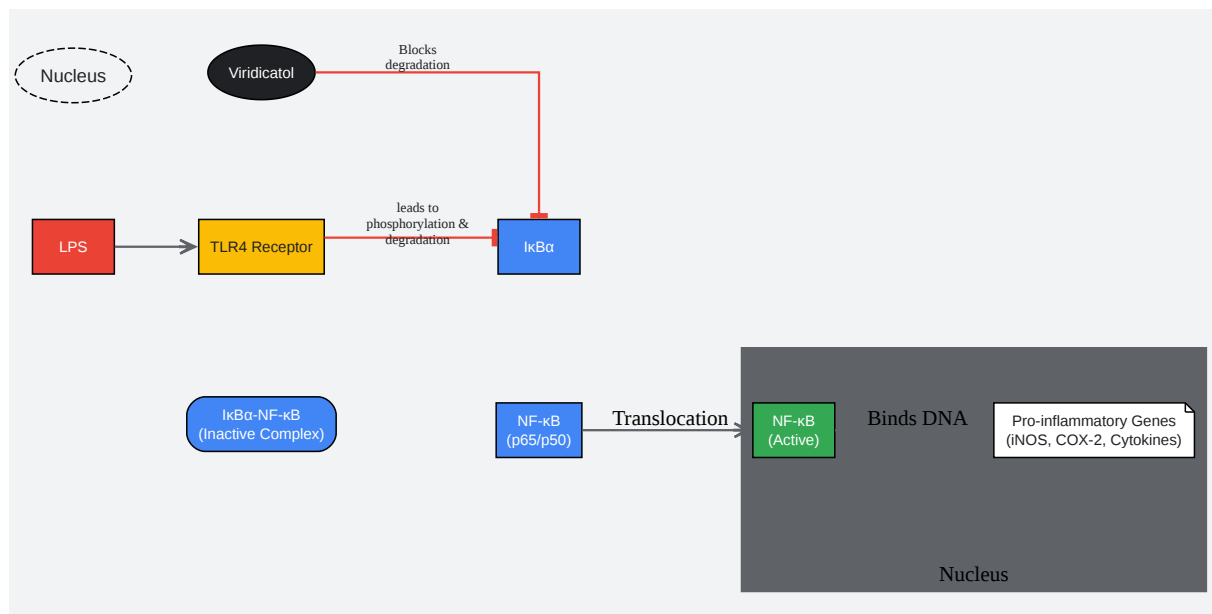
| X-ray Crystallography | Unambiguously established the three-dimensional chemical structure. [3][11][12] |

## Biological Activity and Mechanisms of Action

**Viridicatosol** exhibits a range of biological activities, including anti-inflammatory, anti-allergic, and osteogenic properties. Its mechanisms of action have been linked to the modulation of several critical cellular signaling pathways.

**Viridicatosol** has demonstrated significant potential in mitigating allergic reactions and inflammation. It alleviates allergy symptoms by inhibiting the activation and degranulation of mast cells.[3][11] This effect is achieved through the suppression of key pro-inflammatory signaling cascades.

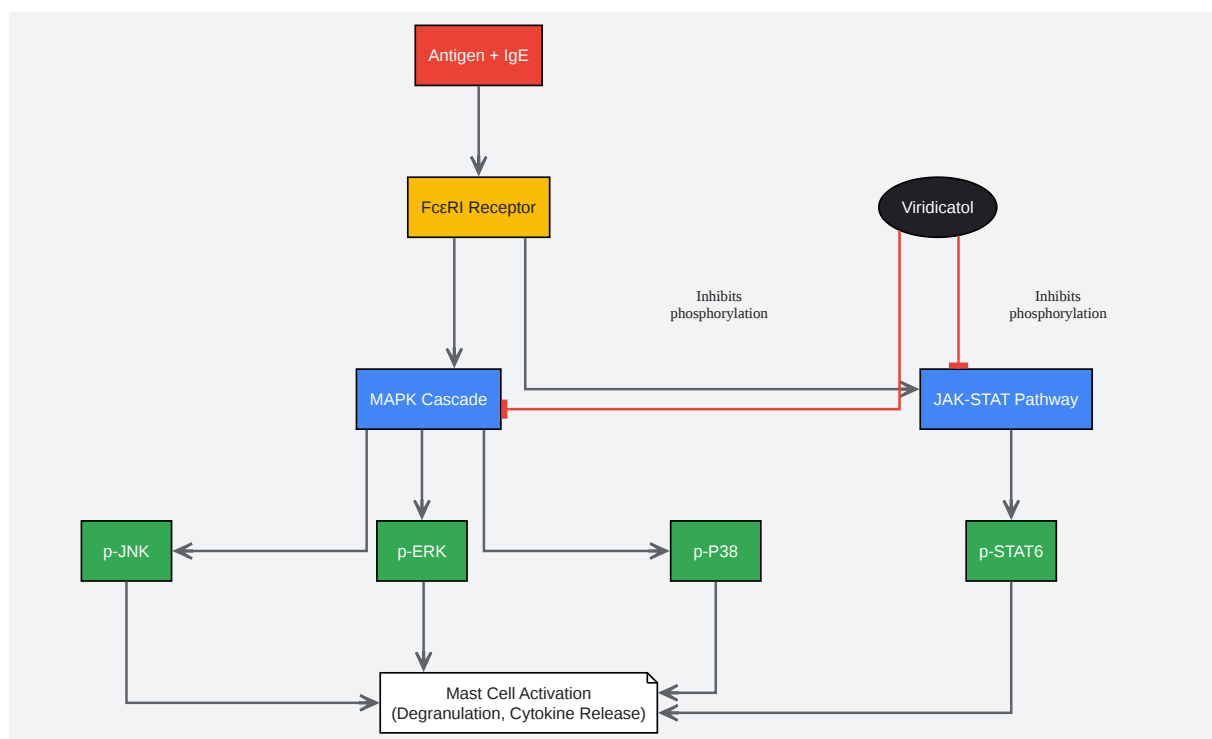
- **Inhibition of NF- $\kappa$ B Signaling:** In lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) and microglia (BV2) cells, **Viridicatosol** suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][7][13] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (I $\kappa$ B $\alpha$ ). This action blocks the nuclear translocation of the NF- $\kappa$ B p65/p50 heterodimer, thereby inhibiting the transcription of pro-inflammatory genes.[2][14]

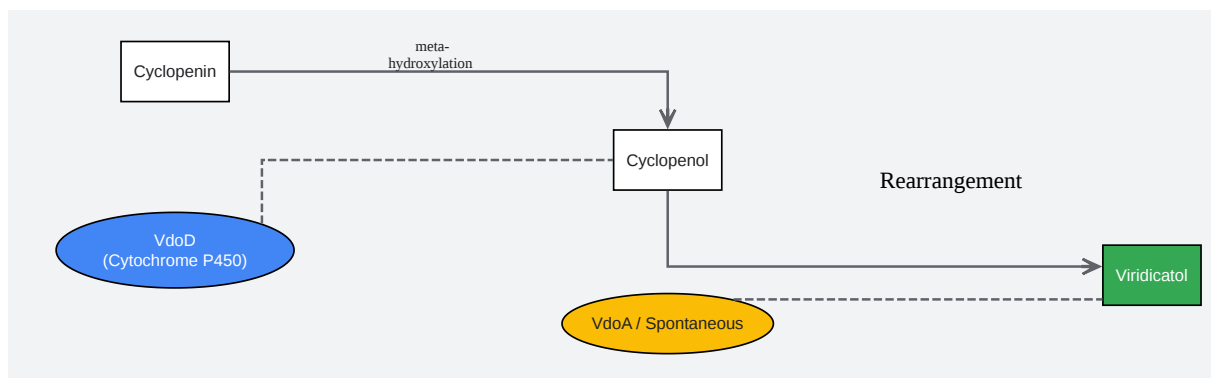
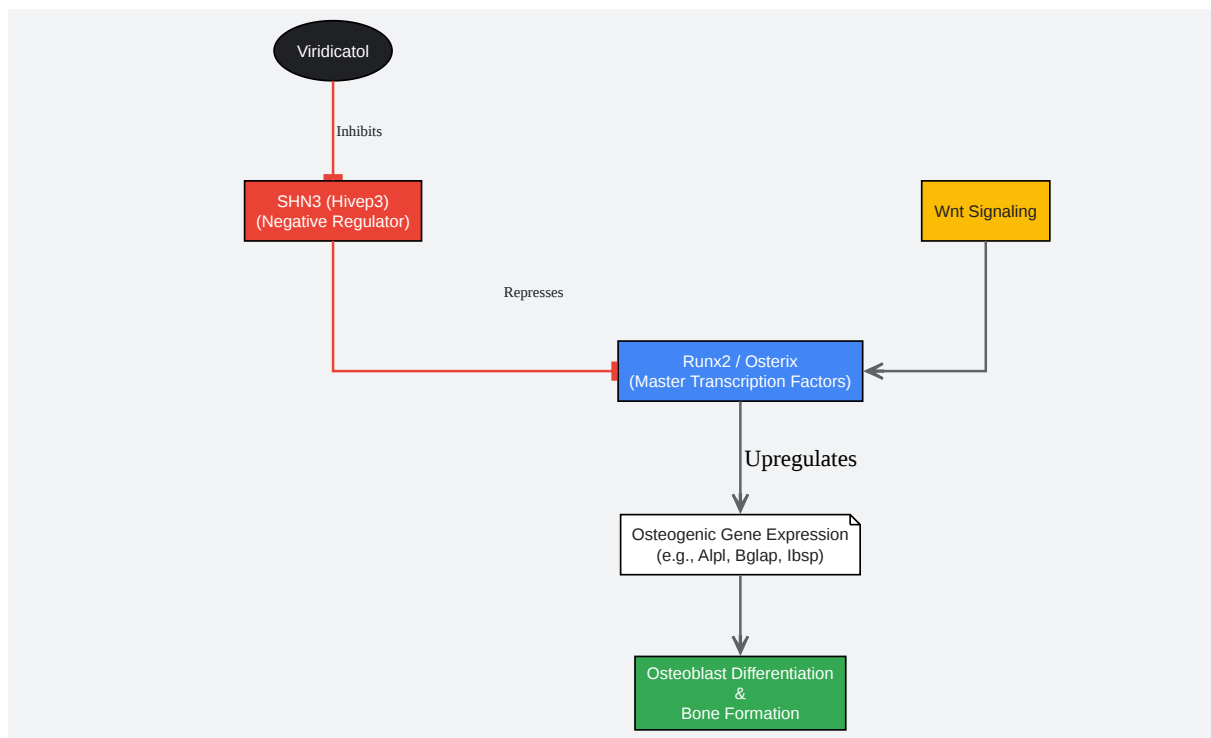


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**Caption:** Viridicatosol inhibits the NF-κB pathway by blocking IκBα degradation.

- **Suppression of MAPK and JAK-STAT Pathways:** In IgE-mediated mast cell activation, **Viridicatosol** was found to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely JNK, ERK, and P38.[11] It also suppresses the phosphorylation of STAT6 in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[11] By controlling these pathways, **Viridicatosol** effectively reduces mast cell degranulation and the release of allergic mediators.[11]





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## References

- 1. Viridicatol|CAS 14484-44-7|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Viridicatol Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Viridicatol | C<sub>15</sub>H<sub>11</sub>NO<sub>3</sub> | CID 115033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Viridicatol|14484-44-7|COA [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. Viridicatol | CAS 14484-44-7 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Viridicatol Datasheet DC Chemicals [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
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